molecular formula C9H11NO2 B009724 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde CAS No. 102879-52-7

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde

Cat. No. B009724
M. Wt: 165.19 g/mol
InChI Key: DHRHPJZEESEPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde (TPDC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDC is a heterocyclic compound that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds. In

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been widely used in scientific research due to its unique properties. One of the most common applications of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is in the synthesis of fluorescent dyes. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, including amino acids, proteins, and nucleic acids. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is not well understood. However, it is believed that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde acts as a fluorescent probe by binding to specific analytes and emitting light when excited by a light source. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may also interact with biological molecules, such as proteins and nucleic acids, and affect their function.

Biochemical And Physiological Effects

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may have antioxidant properties and may protect cells from oxidative stress. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in lab experiments is its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, which makes it a valuable tool in biochemical and biomedical research. However, 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has some limitations. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde also has a low quantum yield, which can limit its sensitivity in detecting analytes.

Future Directions

There are several future directions for research on 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. One direction is to explore its potential as a therapeutic agent. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been shown to inhibit the growth of certain cancer cells in vitro, and further research could explore its potential as an anticancer agent. Another direction is to develop new methods for synthesizing 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde that are more efficient and environmentally friendly. Finally, research could explore the use of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in new applications, such as in the development of biosensors for detecting analytes in environmental and clinical samples.

Synthesis Methods

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-pentanedione with ammonia in the presence of a catalyst to form 1,3,5-trimethylpyrrole. The resulting pyrrole is then oxidized with potassium permanganate to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. Another method involves the reaction of 1,3,5-trimethylpyrrole with paraformaldehyde in the presence of a catalyst to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde.

properties

CAS RN

102879-52-7

Product Name

1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1,3,5-trimethylpyrrole-2,4-dicarbaldehyde

InChI

InChI=1S/C9H11NO2/c1-6-8(4-11)7(2)10(3)9(6)5-12/h4-5H,1-3H3

InChI Key

DHRHPJZEESEPCU-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C=O)C)C)C=O

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C)C=O

synonyms

Pyrrole-2,4-dicarboxaldehyde, 1,3,5-trimethyl- (6CI)

Origin of Product

United States

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